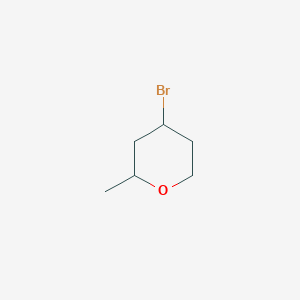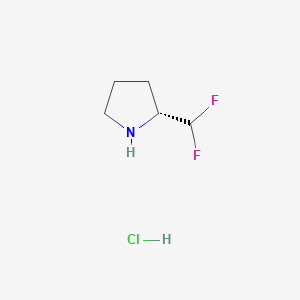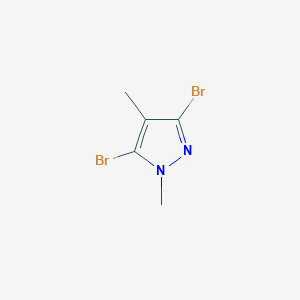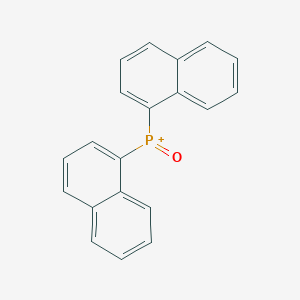
Di(naphthalen-1-yl)phosphine oxide
Vue d'ensemble
Description
Di(naphthalen-1-yl)phosphine oxide is a chemical compound with the molecular formula C20H15OP . It has a molecular weight of 302.31 .
Physical and Chemical Properties Analysis
This compound has a melting point of 164.9-165.6 °C and a predicted boiling point of 513.9±33.0 °C . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Catalysis :
- Di(1-naphthyl)phosphine and its oxide have been synthesized using a PCl3-free method involving the reaction of 1-bromonaphthalene with PH3 (Kuimov et al., 2017).
- Gold nanoparticles using tert-butyl(naphthalen-1-yl)phosphine oxide as a supporting ligand have been developed for the chemoselective hydrogenation of aldehydes (Cano et al., 2014).
Material Science and Electroluminescence :
- A chelate phosphine oxide EuIII complex with high thermal performance has been utilized for bright electroluminescence (Xu et al., 2008).
- Novel phosphine oxide-based bipolar host materials have been synthesized for highly efficient yellow phosphorescent organic light-emitting diodes (Zhang et al., 2015).
Chemical Synthesis and Structural Studies :
- Various derivatives of naphthalenophospholenes have been synthesized, providing insights into their structural chemistry (Orton et al., 1979).
- Studies on oxidation reactions of 1,8‐bis(phosphino)naphthalenes have been conducted, contributing to the understanding of bis(phosphine oxides) (Karaçar et al., 2001).
Photophysical Properties in Luminescent Materials :
- The bidentate structure of an aryl phosphine oxide ligand significantly influences the photophysical properties of its EuIII complex (Xu et al., 2010).
Analytical Chemistry Applications :
- Neutral bidentate organophosphorus compounds, including bis(diarylphosphine oxide) naphthalene, have been used as ionophores for potentiometric membrane sensors for barium(II) (Saleh, 2000).
Reactions and Mechanism Studies :
- Nucleophilic aromatic substitution reactions of 1-methoxy-2-(diphenylphosphinyl)naphthalene with various nucleophiles have been explored (Hattori et al., 1994).
Fullerene Chemistry :
- Secondary phosphines have been used in microwave-assisted, catalyst-free additions to fullerene C60, producing phosphine oxides (Kuimov et al., 2017).
Crystallography :
- Crystallographic studies of tris(naphthalen-1-yl)phosphane chloroform hemisolvate have provided insights into the structural aspects of these compounds (Davis & Muller, 2012).
Polymer Chemistry :
- Sulfonated poly(arylene ether phosphine oxide)s have been synthesized for use in proton exchange membranes, demonstrating the versatility of phosphine oxide derivatives in materials science (Ma et al., 2009).
Novel Synthesis Methods :
- Rhodium(I)-catalyzed C-H arylation of tertiary phosphines has been used for the synthesis of peri-substituted (naphthalen-1-yl)phosphines, showcasing the utility of phosphine oxides in organic synthesis (Luo et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
Di(naphthalen-1-yl)phosphine oxide is an organic phosphine oxide derivative Phosphine oxides are generally known to interact with various biological targets due to their ability to form stable complexes with metal ions .
Mode of Action
For instance, they can react with alcohols to form phosphates . They can also act as ligands in the synthesis of organometallic compounds .
Biochemical Pathways
Phosphine oxides can influence various biochemical processes due to their reactivity and ability to form complexes with metal ions .
Pharmacokinetics
The compound is known to be stable at room temperature but may decompose at high temperatures or when exposed to strong oxidizing agents . Its solubility in organic solvents such as ethanol, dimethyl sulfoxide, and toluene suggests that it may have good bioavailability .
Result of Action
It’s worth noting that phosphine oxides, including this compound, have certain fluorescent properties and can be used as fluorescent dyes or probes in biological research .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is stable under inert atmosphere and at room temperature, but it may gradually oxidize when exposed to air . High temperatures or exposure to strong oxidizing agents may also lead to its decomposition .
Analyse Biochimique
Biochemical Properties
Di(naphthalen-1-yl)phosphine oxide plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes and proteins, forming stable complexes. These interactions are primarily due to the compound’s ability to donate electron pairs from the phosphorus atom to metal centers in enzymes, thereby influencing their catalytic activity . Additionally, this compound can act as a fluorescent dye or probe in biological research due to its inherent fluorescence properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature but may degrade under high temperatures or in the presence of strong oxidizing agents . Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes in cellular processes becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and organ function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of certain metabolites within cells. The compound’s role in these pathways can influence overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can influence its overall biological activity and effectiveness .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by its subcellular localization, with specific targeting signals or post-translational modifications directing it to particular organelles. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
dinaphthalen-1-yl(oxo)phosphanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14OP/c21-22(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEBEOAQRWRUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[P+](=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14OP+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


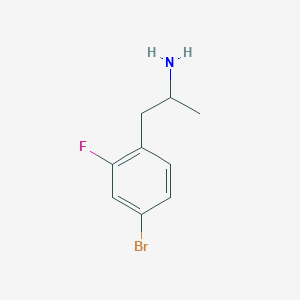
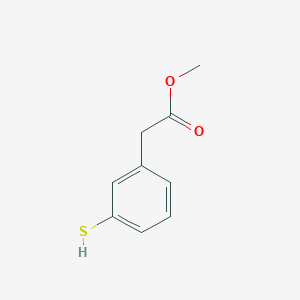
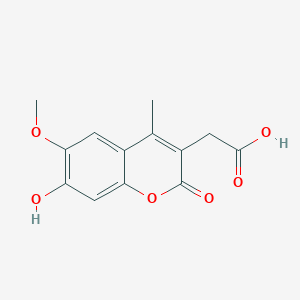
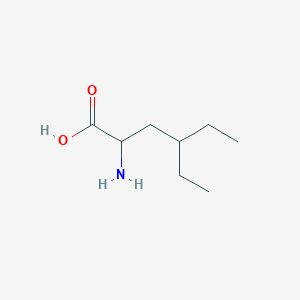
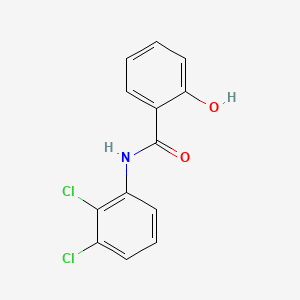
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3321386.png)
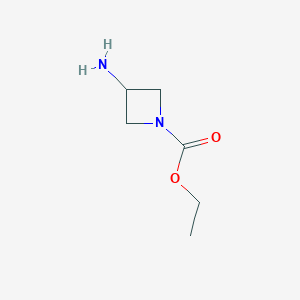

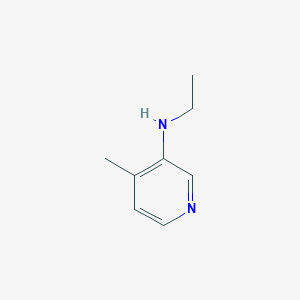
![5-Bromo-N-[2-(dimethylamino)ethyl]-N-methylpyridin-2-amine](/img/structure/B3321409.png)
